

PIK-75 comparison wortmannin LY294002 potency

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Compound Focus: Pik-75

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Inhibitor Comparison at a Glance

The table below synthesizes the core characteristics of these three common PI3K inhibitors based on current scientific literature.

Inhibitor	Primary Target(s)	Selectivity	Reported Potency (IC ₅₀ or comparable)	Key Characteristics & Off-Target Effects
PIK-75	PI3K p110 α , CDK1/2, CDK7/9 [1] [2] [3]	Moderate p110 α selectivity [3]	p110 α : ~44 nM [3]	<ul style="list-style-type: none">Induces apoptosis, not just cytostatic arrest [1].Downregulates Mcl-1 via CDK7/9 inhibition [2].Competitive with lipid substrate (novel mechanism) [3].
Wortmannin	Pan-PI3K, mTOR (PI3K-related kinase) [4]	Non-selective [4]	Low nM range (irreversible binding) [4]	<ul style="list-style-type: none">Irreversible, covalent binder [4].Lacks stability in solution and in vivo [1].Broad target profile and overall toxicity [1].

Inhibitor	Primary Target(s)	Selectivity	Reported Potency (IC ₅₀ or comparable)	Key Characteristics & Off-Target Effects
LY294002	Pan-PI3K, CK2, Pim-1, mTOR, DNA-PK [5] [4]	Non-selective (broad kinase inhibitor) [4]	Low μ M range [4] [6]	<ul style="list-style-type: none">• Widely used as a foundational PI3K tool compound [6].• Induces apoptosis via caspase-9 pathway [6].• "Achilles heel" is its broad specificity and off-target effects [4].

Key Experimental Evidence and Workflows

To help you contextualize the data in the table, here is a summary of the key experimental findings that highlight the distinct profiles of these inhibitors.

- **The Unique Apoptotic Profile of PIK-75:** A foundational study demonstrated that while most PI3K inhibitors (like PI-103 and LY294002) primarily cause cell cycle arrest, **PIK-75** is unique in its ability to **induce prominent apoptosis** in glioma cell lines [1]. The research used flow cytometry for cell cycle and apoptosis analysis (Annexin V/PI staining) and Western blotting to confirm pathway inhibition (reduction in p-Akt). The study identified that this effect was due to a **synthetic-lethal interaction** between the inhibition of PI3K and the concurrent inhibition of cyclin-dependent kinases (CDKs) [1].
- **Mechanism of PIK-75 in Acute Myeloid Leukemia (AML):** Another critical study showed that **PIK-75's** proapoptotic activity in AML is driven by a **dual mechanism** [2]. The experimental protocol involved screening for compounds that downregulate the pro-survival protein Mcl-1. Researchers found that **PIK-75** transiently inhibits **CDK7/9**, leading to transcriptional suppression of MCL-1, while its action on **p110 α** disrupts the association of another pro-survival protein, Bcl-xL, with Bak. This simultaneous disruption of two survival pathways leads to rapid apoptosis [2].
- **The Broad Specificity of LY294002:** A chemical proteomics study used an immobilized analogue of LY294002 to "fish out" its direct protein targets from cell extracts [4]. Proteins were separated via gel electrophoresis and identified with mass spectrometry. This method confirmed that LY294002 binds

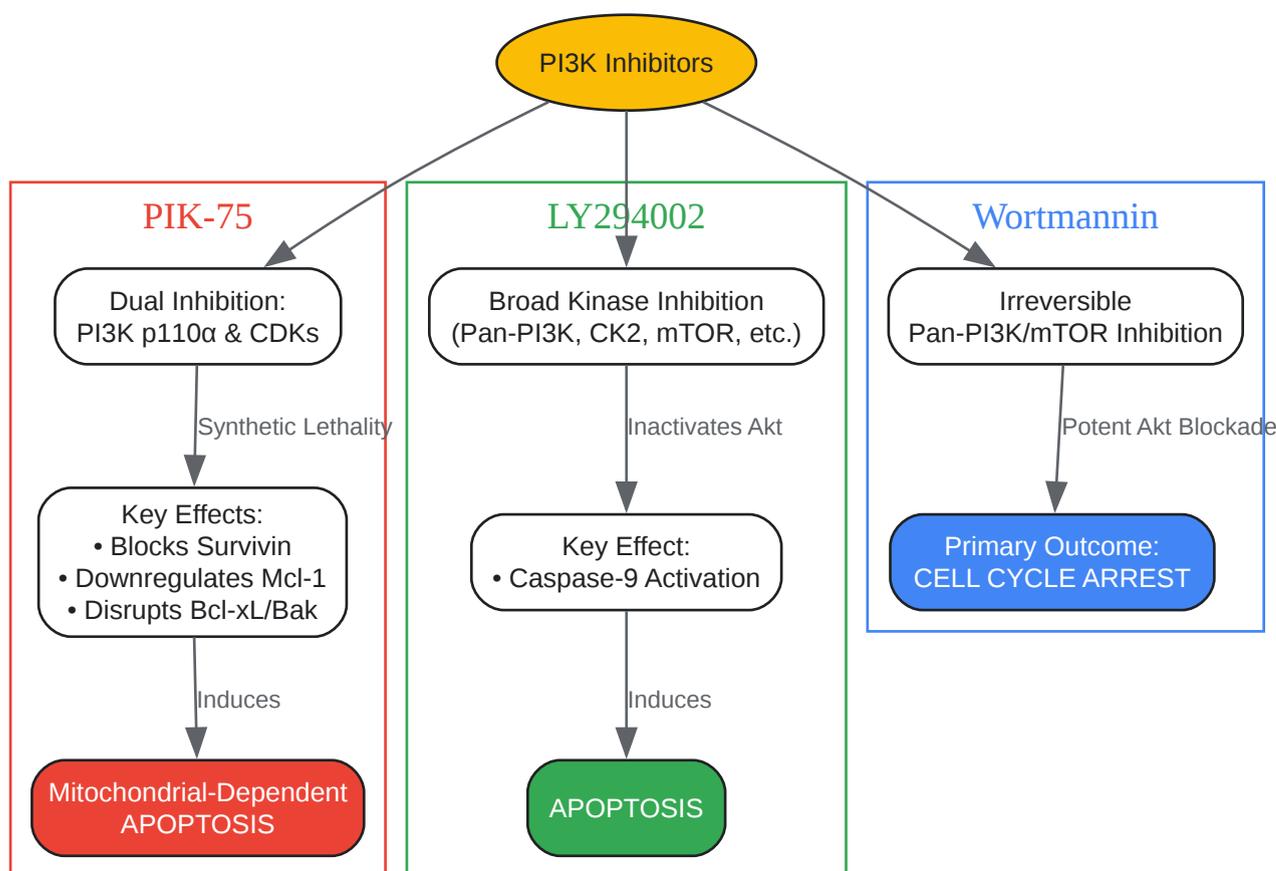
not only to class I PI3Ks but also to **unrelated proteins** like valosin-containing protein (VCP) and bromodomain-containing protein 4 (Brd4), explaining many of its PI3K-independent effects [4].

Experimental Design Considerations

Based on the evidence, your choice of inhibitor should align closely with your research goals:

- **For studying p110 α -specific biology** where a highly selective tool is needed, a more modern inhibitor like **A66** (described in the literature) may be preferable to **PIK-75**, as it demonstrates superior specificity and fewer off-target effects [7].
- **For inducing robust apoptosis** in models resistant to cell death, **PIK-75** remains a compelling tool due to its dual PI3K/CDK inhibition mechanism [1] [2].
- **For initial, general inhibition of the PI3K/Akt pathway**, **LY294002** is a well-established and widely used compound, but its broad specificity means that results should be interpreted with caution and validated with other methods, such as genetic knockdown [4] [6].

The following diagram synthesizes the primary mechanisms and key differences in the apoptotic effects of these inhibitors, based on the data from the search results.



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References

1. Dual blockade of lipid and cyclin-dependent kinases ... [pmc.ncbi.nlm.nih.gov]
2. Targeting acute myeloid leukemia by dual inhibition of ... [sciencedirect.com]
3. PMC Search Update - PubMed Central - NIH [pmc.ncbi.nlm.nih.gov]
4. Exploring the specificity of the PI3K family inhibitor LY294002 [pmc.ncbi.nlm.nih.gov]
5. The Role of the LY294002 - A Non-Selective Inhibitor of ... [pmc.ncbi.nlm.nih.gov]

6. Phosphatidylinositol 3-kinase inhibitor(LY294002) induces ... [jeccr.biomedcentral.com]

7. A drug targeting only p110 α can block phosphoinositide 3 ... [pmc.ncbi.nlm.nih.gov]

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